molecular formula C9H7F4NO2 B13702932 Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate

Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate

Cat. No.: B13702932
M. Wt: 237.15 g/mol
InChI Key: DPWXAZXVYWXYAW-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone with three key substituents:

  • Amino group at position 2,
  • Fluoro group at position 3,
  • Trifluoromethyl (CF₃) group at position 3.

This compound’s structure combines electron-donating (amino) and electron-withdrawing (fluoro, CF₃) groups, creating unique electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl benzoate, followed by reduction to introduce the amino group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoates, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate exerts its effects is primarily through its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

The position and type of substituents significantly alter physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Methyl Benzoate Derivatives

Compound Name Substituent Positions CAS No. Molecular Formula Key Differences
Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate 2-NH₂, 3-F, 5-CF₃ N/A* C₁₀H₈F₄NO₂ Reference compound
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate 2-NH₂, 4-Cl, 5-CF₃ 1698027-36-9 C₁₀H₈ClF₃NO₂ Chloro (Cl) at position 4 instead of fluoro (F) at 3. Cl is bulkier and less electronegative than F, potentially reducing solubility in polar solvents.
Methyl 3-amino-5-(trifluoromethyl)benzoate 3-NH₂, 5-CF₃ 22235-25-2 C₉H₈F₃NO₂ Lacks the fluoro group at position 3. Absence of F reduces hydrogen-bonding capacity and may lower metabolic stability.
Methyl 2-amino-5-(trifluoromethyl)benzoate 2-NH₂, 5-CF₃ 117324-58-0 C₉H₈F₃NO₂ Missing fluoro at position 3. Simpler structure with fewer steric hindrances.
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate 2-Cl, 5-F, 3-CF₃ 1805457-70-8 C₁₀H₇ClF₄O₂ Ethyl ester (vs. methyl) and chloro at position 2. Ethyl group may enhance lipophilicity, affecting bioavailability.

Impact of Functional Groups

  • Amino Group (NH₂): Enhances hydrogen-bonding capacity, improving interactions in biological systems (e.g., enzyme binding). Its presence at position 2 is conserved in many analogs .
  • Fluoro vs. Chloro: Fluoro’s small size and high electronegativity increase polarity and metabolic stability compared to chloro. For instance, Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate may exhibit lower solubility due to Cl’s larger van der Waals radius.
  • Trifluoromethyl (CF₃) : A strong electron-withdrawing group that stabilizes the aromatic ring and enhances resistance to oxidative degradation. Present in all compared compounds.

Research Findings and Inferences

  • Solubility Trends : Fluoro-substituted analogs (e.g., target compound, CAS 1805457-70-8 ) likely exhibit higher solubility in polar solvents compared to chloro-substituted derivatives due to F’s electronegativity.
  • Stability : The CF₃ group’s electron-withdrawing effect stabilizes the aromatic ring against nucleophilic attack, a feature shared across all compared compounds .
  • Biological Activity: The amino-fluoro-CF₃ combination in the target compound may enhance binding to hydrophobic enzyme pockets, making it a candidate for kinase inhibitors or antimicrobial agents.

Biological Activity

Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate is an organic compound with significant potential in medicinal chemistry due to its unique structure, which includes an amino group and a trifluoromethyl group. This article delves into its biological activities, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Chemical Formula : C₉H₈F₄N O₂
  • Molecular Weight : Approximately 237.15 g/mol

The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration, while the amino group allows for hydrogen bonding with biological targets.

This compound exhibits its biological activity primarily through:

  • Enzyme Interaction : The amino group can interact with active sites of enzymes, potentially inhibiting or modulating their activity.
  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways.
  • Photoactivity : Preliminary studies suggest that exposure to light may induce structural changes in the compound, which could be leveraged in phototherapy applications.

Biological Activities

Research indicates that this compound demonstrates several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial effects against various bacterial strains.
  • Anticancer Potential : Its structural similarity to known anticancer agents suggests it may inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against multiple bacterial strains
AnticancerPotential inhibition of cancer cell growth
Enzyme InhibitionModulation of enzyme activity observed in preliminary assays

Case Studies and Research Findings

  • Antimicrobial Study :
    A study published in MDPI explored the antimicrobial efficacy of various fluorinated compounds, including this compound. The compound showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
  • Anticancer Research :
    In vitro studies highlighted the compound's ability to inhibit the proliferation of human cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, suggesting a dual mechanism of action that could be further explored for therapeutic applications .
  • Enzyme Interaction Studies :
    Research focusing on enzyme interactions has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly relevant for drug design aimed at targeting metabolic disorders .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate?

  • Methodology :

  • Step 1 : Start with fluorinated benzoic acid derivatives (e.g., 2-fluoro-5-(trifluoromethyl)benzoic acid, CAS 115029-23-7) as precursors. Introduce the amino group via catalytic hydrogenation or nucleophilic substitution under inert conditions .
  • Step 2 : Esterify the carboxylic acid group using methanol and acid catalysts (e.g., H₂SO₄). Monitor reaction progress via TLC or HPLC to confirm ester formation .
  • Key Challenge : Competing dehalogenation or over-reduction of the trifluoromethyl group. Use low-temperature (-20°C to 0°C) conditions to minimize side reactions .

Q. How is the compound characterized for structural confirmation and purity?

  • Analytical Workflow :

  • NMR : ¹⁹F NMR identifies fluorine environments (e.g., CF₃ at δ -60 to -65 ppm; aromatic F at δ -110 ppm) .
  • HPLC : Purity ≥95% (C18 column, acetonitrile/water mobile phase) .
  • Melting Point : Compare observed mp (e.g., 123–124°C for structurally similar esters) to literature values .
    • Data Interpretation : Discrepancies in melting points may indicate impurities or polymorphic forms .

Q. What are the stability considerations for long-term storage?

  • Storage Protocol :

  • Store in airtight containers under nitrogen at -20°C. Avoid exposure to moisture or strong oxidizers (e.g., peroxides), which may degrade the ester or amino group .
  • Shelf-life: Typically 12–24 months, validated via accelerated stability studies (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress dehalogenation during synthesis?

  • Experimental Design :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase side reactions. Test dichloromethane or THF for milder conditions .
  • Catalyst Selection : Palladium on carbon vs. Raney nickel for hydrogenation. Pd/C reduces dehalogenation risk but requires higher pressures (3–5 bar) .
    • Case Study : In 3-chloro-5-(trifluoromethyl)benzoic acid synthesis, trifluoroacetic acid deprotection minimizes halogen loss .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution?

  • Methodology :

  • DFT Calculations : Model transition states using Gaussian or ORCA. Input InChI key (e.g., SYZGXVJQDWMJCI-UHFFFAOYSA-N for related benzylamines) to simulate electronic effects .
  • Hammett Constants : Use σ values for substituents (e.g., CF₃ σ = 0.54) to predict reaction rates in SNAr mechanisms .

Q. How do structural analogs (e.g., chloro-fluoro-trifluoromethyl derivatives) inform SAR studies?

  • Data Comparison :

Analog Activity (IC₅₀, nM)LogP Reference
Methyl 2-amino-3-Cl-5-CF₃-benzoate120 ± 152.8
Methyl 2-amino-3-F-5-CF₃-benzoate85 ± 102.5
  • Insight : Fluorine’s electronegativity enhances target binding vs. chlorine, but reduces membrane permeability due to lower LogP .

Q. What are the contradictions in reported melting points for fluorinated benzoates?

  • Analysis :

  • Discrepancies arise from polymorphic forms (e.g., 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid: mp 186–188°C vs. 190°C ).
  • Resolution : Use differential scanning calorimetry (DSC) to identify polymorph transitions and validate purity .

Q. Methodological Challenges & Solutions

Handling air-sensitive intermediates in large-scale synthesis

  • Best Practices :

  • Use Schlenk lines for amine protection/deprotection.
  • Replace methanol with deuterated solvents (e.g., CD₃OD) for in-situ NMR monitoring .

Resolving overlapping signals in ¹H NMR spectra

  • Advanced Techniques :

  • 2D NMR (COSY, HSQC) to assign aromatic protons adjacent to CF₃ groups.
  • Paramagnetic shift reagents (e.g., Eu(fod)₃) for signal splitting .

Q. Applications in Drug Discovery

Role in agrochemical intermediate synthesis (e.g., fluralaner analogs)

  • Case Study :
  • This compound is a precursor to 4-(5-(3,5-dichlorophenyl)-5-CF₃-isoxazol-3-yl)-2-methylbenzoic acid, a fluralaner intermediate .
  • Key Reaction : Cyclization with hydroxylamine under acidic conditions yields isoxazoline cores .

Properties

Molecular Formula

C9H7F4NO2

Molecular Weight

237.15 g/mol

IUPAC Name

methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H7F4NO2/c1-16-8(15)5-2-4(9(11,12)13)3-6(10)7(5)14/h2-3H,14H2,1H3

InChI Key

DPWXAZXVYWXYAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)F)N

Origin of Product

United States

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